N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine
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Overview
Description
N-(2-Bromo-3-oxospiro[35]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spirocyclic structure, which includes a brominated oxo group and a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This is achieved through a cyclization reaction involving a suitable precursor, such as a brominated ketone, under acidic or basic conditions.
Introduction of the Naphthyridine Moiety: This step involves the coupling of the spirocyclic intermediate with a naphthyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Amino Acid Coupling: The final step involves the coupling of the naphthyridine-spirocyclic intermediate with L-phenylalanine, typically using peptide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated peptide synthesizers for the amino acid coupling step.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The brominated oxo group can be further oxidized to form more complex oxo derivatives.
Reduction: The spirocyclic core can be reduced under hydrogenation conditions to form a more saturated spirocyclic system.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or thiourea.
Major Products
Scientific Research Applications
N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: The compound’s spirocyclic core can be used to design new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated oxo group and naphthyridine moiety are key functional groups that enable the compound to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine stands out due to its combination of a spirocyclic core, a brominated oxo group, and a naphthyridine moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHVWHYLKOHLKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=C(C2=O)Br)NC(CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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